Zinc thiocyanate

C2N2S2Zn

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2N2S2Zn

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tetrathiocyanatozincate(II) anion formation

A Framework for Your Whitepaper

Although direct data is unavailable, here is a potential structure you can use to organize your whitepaper once you have gathered the necessary information from the sources above. You can adapt this template with the specific details you find.

Proposed Whitepaper Structure on Tetrathiocyanatozincate(II) Anion

- 1. Introduction and Objective

- Overview of zinc(II) coordination chemistry and its significance in various fields.

- Specific interest in the formation, stability, and applications of the tetrathiocyanatozincate(II) anion, [Zn(SCN)₄]²⁻.

- 2. Experimental Protocol: Synthesis

- Suggested Workflow: The synthesis typically involves a reaction in an aqueous or aqueous-organic solvent mixture. A general workflow can be represented as follows. Please note that this is a common logical pathway for such syntheses and specific molar ratios, concentrations, and safety procedures must be sourced from dedicated literature.

General workflow for synthesizing tetrathiocyanatozincate(II) complexes.

- 3. Data Presentation and Characterization

- Once you find specific studies, you can summarize their key quantitative findings in a table for easy comparison. The table below is a template of the data you should look for.

| Complex Synthesized | Reported Yield | Key Spectral Data (IR, cm⁻¹) | Other Analytical Data |

|---|---|---|---|

| (NH₄)₂[Zn(SCN)₄] | To be filled | ν(C≡N): [Value]; ν(C–S): [Value] | Melting Point: [Value]; Elemental Analysis: [Value] |

| Other [Zn(SCN)₄]²⁻ salts | ... | ... | ... |

- 4. Factors Influencing Formation

- Discuss how parameters like pH, concentration, stoichiometry, and temperature affect the formation and purity of the complex, based on the literature you find.

- 5. Applications and Relevance

- Summarize the potential applications of these complexes, for example, in materials science or as precursors for drug development, as highlighted in the research you gather.

Coordination Chemistry and Structural Diversity

Zinc thiocyanate's value in coordination chemistry stems from the thiocyanate anion (SCN⁻), which can bridge metal centers and adopt different bonding modes, leading to diverse structures.

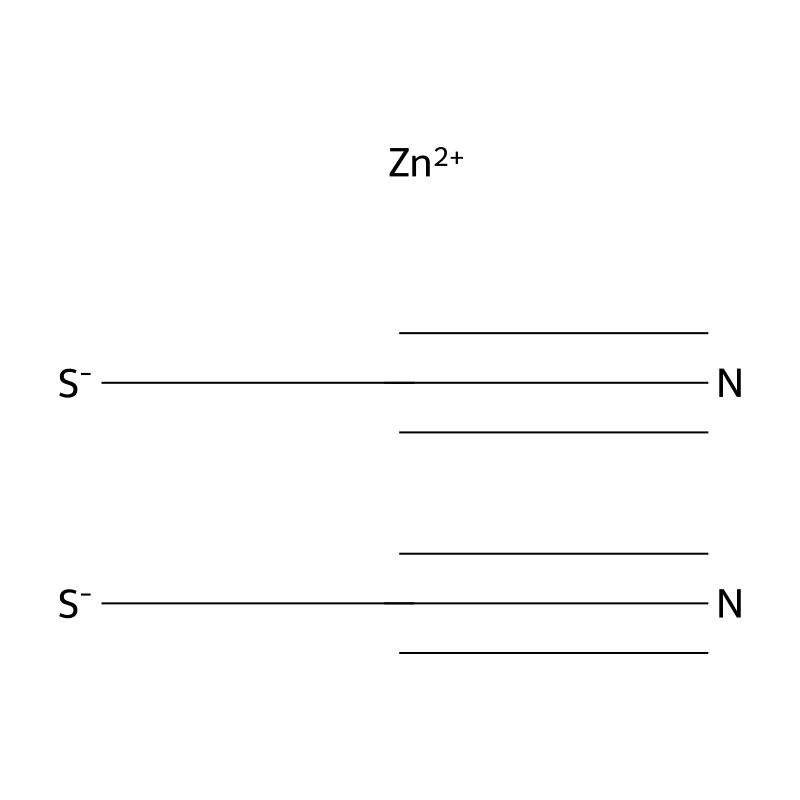

- Coordination Modes: The SCN⁻ ligand is ambidentate, meaning it can coordinate through either the sulfur (S) atom or the nitrogen (N) atom. In zinc complexes, it is most commonly found as a terminal N-donor ligand (

isothiocyanato-κN) [1]. However, it can also act as a bridging ligand between two metal centers, facilitating the formation of polymeric structures [2]. - Structural Influence of Co-ligands: The final molecular and supramolecular structure is profoundly influenced by the organic co-ligands present in the reaction. These co-ligands can occupy coordination sites on the zinc ion, directing the geometry and the overall network structure.

- For example, using an acetone thiosemicarbazone ligand resulted in a mononuclear complex,

[Zn(NCS)₂(C₄H₉N₃S)]·H₂O, where the zinc center is coordinated by the organic ligand and two N-bonded thiocyanate groups [1]. - In contrast, the use of urea led to a unique ionic salt,

[Zn(CH₄N₂O)₄(H₂O)₂][Zn(NCS)₄]. This structure contains two distinct zinc coordination environments within the same crystal: a cationic[Zn(urea)₄(H₂O)₂]²⁺complex with an octahedral geometry and an anionic[Zn(NCS)₄]²⁻complex with a tetrahedral geometry [1].

- For example, using an acetone thiosemicarbazone ligand resulted in a mononuclear complex,

Synthesis and Experimental Protocols

The synthesis of this compound coordination compounds can be achieved through different methods, from traditional solution-based synthesis to more modern mechanochemical approaches.

Solution-Based Synthesis of Fluorescent Complexes

The following protocol is adapted from the synthesis of the compounds reported in [1].

- Objective: To synthesize and characterize new fluorescent coordination compounds based on this compound.

- Materials:

- This compound (Zn(SCN)₂)

- Organic co-ligands (e.g., acetone thiosemicarbazone, urea)

- Suitable solvents (e.g., water, methanol, acetone)

- Experimental Procedure:

- Reaction: Dissolve this compound and the selected organic ligand in a minimal amount of hot solvent. The typical molar ratio of zinc to ligand can vary from 1:1 to 1:2, depending on the ligand's denticity.

- Crystallization: Allow the solution to cool slowly at room temperature or refrigerate. Well-defined crystals suitable for single-crystal X-ray diffraction typically form over several hours or days.

- Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them in air.

- Characterization and Analysis:

- Structural Analysis: Determine the molecular and crystal structure using single-crystal X-ray diffraction.

- Spectroscopic Studies:

- IR Spectroscopy: Identify characteristic shifts in N=C and C=S stretching vibrations upon ligand coordination [1].

- UV-Vis and Fluorescence Spectroscopy: Measure the absorption and emission properties of the complexes. Correlate the emission color (e.g., blue or green) with the molecular and supramolecular structure [1].

Mechanochemical Synthesis of Mixed-Metal Polymers

This modern, solvent-free method is effective for producing coordination polymers with tunable properties [2].

- Objective: To produce mixed-metal Cu-Zn thiocyanate coordination polymers with melting behavior and glass transition.

- Materials:

- Copper thiocyanate (CuSCN)

- This compound (Zn(SCN)₂)

- Equipment: Ball mill

- Experimental Procedure:

- Milling: Place predetermined molar ratios of CuSCN and Zn(SCN)₂ into a ball mill jar.

- Grinding: Process the mixture in the ball mill for a set duration. The mechanical force from the grinding balls induces a solid-state reaction, forming the coordination polymer.

- Characterization and Analysis:

- Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to identify melting points and glass transition temperatures (

T_g). - Electronic Properties: Measure the electrical conductivity and optical band gap. These properties can be tuned by varying the Cu/Zn ratio in the initial mixture [2].

- Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to identify melting points and glass transition temperatures (

The following diagram illustrates the logical workflow for developing these functional materials, from synthesis to characterization.

Workflow for developing this compound-based functional materials

Functional Properties and Applications

The tunable coordination chemistry of this compound translates directly into a range of technologically relevant properties, as summarized in the table below.

| Application Area | Key Property / Function | Example System / Compound | Research Findings / Potential Use |

|---|---|---|---|

| Optoelectronics & Semiconductors | Tunable electrical conductivity & optical band gap | Mixed-metal Cu–Zn thiocyanate polymers [2] | Properties can be tuned by varying the Cu/Zn ratio; exhibits melting and glass transition for processing. |

| Fluorescent Materials | Photoluminescence (blue & green emission) | [Zn(NCS)₂(C₄H₉N₃S)]·H₂O and [Zn(urea)₄(H₂O)₂][Zn(NCS)₄] [1] |

Emission color is influenced by molecular structure and supramolecular interactions (e.g., H-bonding). |

| Corrosion Inhibition | Forms a protective layer on metal surfaces | This compound as an additive [3] | Used in anti-corrosion coatings for automotive, construction, and electronics industries. |

| Chemical Synthesis | Catalyst and precursor | Zn(SCN)₂ as a reagent [3] | Used in the synthesis of fine chemicals and other coordination compounds. |

Key Takeaways for Research and Development

- Ligand Selection is Crucial: The choice of organic co-ligand is the primary determinant of the final structure and properties of this compound coordination compounds. It dictates the coordination geometry, supramolecular architecture, and functionalities like fluorescence [1].

- Modern Synthesis Expands Possibilities: Mechanochemical methods offer a solvent-free pathway to create materials, such as mixed-metal polymers, that are difficult to access through traditional solution chemistry. These materials can exhibit unique properties like glass transition [2].

- Property Tuning is Feasible: The electronic and optical properties of these materials are not fixed. As demonstrated with Cu-Zn systems, simply varying the metal ratio provides a straightforward method to tailor properties for specific electronic or optoelectronic applications [2].

References

Heteronuclear Complex: [Zn(MonNa)₂(NCS)₂]

The table below summarizes the key structural and experimental data for a characterized heteronuclear complex involving zinc and thiocyanate [1] [2].

| Characteristic | Description for [Zn(MonNa)₂(NCS)₂] |

|---|---|

| Overall Composition | [Zn(MonNa)₂(NCS)₂] |

| Primary Coordination Motif | ZnN₂O₂ |

| Thiocyanate Binding Mode | N-bonded (isothiocyanate) to Zn(II) |

| Oxygen Atom Origin | Carboxylate group of the MonNa ligand |

| Sodium Cation (Na⁺) | Remains in the hydrophilic cavity of monensin; not replaced by Zn(II) |

| Overall Charge | Neutral complex |

| Key Analytical Methods | Powder XRD, IR spectroscopy, NMR spectroscopy, ESI-Mass Spectrometry |

| Noted Bioactivity | Potential as a therapeutic candidate against Bacillus subtilis, Kocuria rhizophila, and Staphylococcus saprophyticus. |

Experimental Methodology

The following section outlines the general experimental protocols used in the synthesis and characterization of the [Zn(MonNa)₂(NCS)₂] complex. Please note that specific details like concentrations, volumes, and full instrument parameters were not provided in the available literature.

Synthesis Protocol

The complex was synthesized by a direct reaction method [1].

- Step 1: Sodium monensinate (MonNa) was reacted with a zinc thiocyanate salt.

- Step 2: The reaction was carried out in a suitable solvent system (not specified in the available abstract).

- Step 3: The product was isolated as a solid, likely through crystallization or precipitation.

Characterization Techniques

The complex was characterized using a suite of physicochemical methods [1]:

- X-ray Diffraction (XRD): The structure was confirmed using powder XRD. For the analogous mercury complex ([Hg(MonNa)₂(SCN)₂]), single-crystal XRD was used to determine the precise molecular structure.

- Infrared (IR) Spectroscopy: This technique was critical for determining the binding mode of the thiocyanate ligand. The specific vibrational frequencies distinguish between sulfur (S-bonded) and nitrogen (N-bonded) coordination.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was used to study the structure and bonding in the complex.

- Electrospray Ionization-Mass Spectrometry (ESI-MS): This technique was used to confirm the mass of the molecular ion and its fragments, providing evidence for the complex's composition and stability in solution.

The diagram below illustrates the synthesis and characterization workflow for this heteronuclear complex.

Research Context and Alternatives

The field of heteronuclear complexes for biomedical applications is broad. While the data above is for a specific Zn complex, other research directions show promise.

- Anticancer Heteronuclear Complexes: Research has identified heteronuclear Au(I)-Zn(II) complexes that exhibit potent anticancer activity against colon cancer cell lines (Caco-2), inducing apoptosis and inhibiting the thioredoxin reductase enzyme [3]. This demonstrates the therapeutic potential of zinc in other heteronuclear systems.

- Fundamental Zinc Chemistry: Studies on compounds with Zn-Zn bonds, such as CpZnZnCp, explore their unique reactivity with main group elements. While not directly involving thiocyanate, this work provides insight into the fundamental coordination behavior of zinc [4].

References

- 1. Heteronuclear Complexes of Hg(II) and Zn(II) with Sodium ... [pmc.ncbi.nlm.nih.gov]

- 2. Heteronuclear Complexes of Hg(II) and Zn(II) with Sodium ... [pubmed.ncbi.nlm.nih.gov]

- 3. with Promising Anticancer Activity against... Heteronuclear Complexes [pmc.ncbi.nlm.nih.gov]

- 4. Reactions of a Zn–Zn bond with main group carbene ... [pmc.ncbi.nlm.nih.gov]

Spectroscopy Data of Zinc Thiocyanate Complexes

The tables below summarize infrared (IR) and nuclear magnetic resonance (NMR) data from studies of specific zinc thiocyanate complexes with amine ligands.

Table 1: Characteristic IR Vibration Frequencies (cm⁻¹)

| Complex Description | ν(C≡N) / ν(SCN) | Other Relevant Vibrations | Citation |

|---|

| Zn(NCS)₂(nicotinamide)₂ | Around 2100 (vs) | - ν(NH): ~3300

- δ(NH₂): ~1600 | [1] | | [Zn(diamine)(NCS)₂] (e.g., diaminoethane, diamino cyclohexane) | Near 2100 | - ν(NH): ~3300

- ν(CN) of diamine: ~1000 | [2] |

Table 2: NMR Chemical Shifts (δ in ppm)

| Complex Description | Nucleus | Chemical Shifts (δ) and Assignments | Citation |

|---|

| Zn(NCS)₂(nicotinamide)₂ (in DMSO‑d⁶) | ¹H NMR | Nicotinamide aromatic H: 8.69 (s, 1H), 8.24 (d, 1H), 8.10 (dt, 1H), 7.57 (dd, 1H) Amide NH₂: 8.15 (s, 2H) | [1] | | | ¹³C NMR | Nicotinamide ring C: 151.6, 148.6, 135.3, 130.8, 124.3 Carboxamide C=O: 167.3 Thiocyanate C: ~132.7 | [1] |

Experimental Protocols for Complex Preparation

Here are detailed methodologies for synthesizing this compound complexes from the cited research.

Synthesis of Zn(NCS)₂(nicotinamide)₂ [1]

- Reaction Scheme: Zn²⁺ + 2 SCN⁻ + 2 nicotinamide → Zn(NCS)₂(nicotinamide)₂

- Procedure:

- The complex was prepared via an in situ reaction in aqueous solution at room temperature.

- A solution of potassium thiocyanate (KSCN) was added to a solution of zinc sulfate (ZnSO₄).

- An aqueous solution of nicotinamide was then added to the mixture.

- Crystals suitable for X-ray analysis were obtained by slow evaporation of the solution.

- Characterization: The complex was characterized by elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction.

General Synthesis of [Zn(diamine)(NCS)₂] Complexes [2]

- Reaction Scheme: ZnCl₂ + 2 KSCN + diamine → [Zn(diamine)(NCS)₂] + 2 KCl

- Procedure:

- Dissolve 1 mmol of ZnCl₂ in 5 mL of water.

- Add 1 mmol of the diamine (e.g., 1,2-diaminoethane, cis-1,2-diaminocyclohexane) dissolved in 15 mL of methanol. Stir for 15 minutes.

- Add a solution of 2 mmol of potassium thiocyanate (KSCN) in 10 mL of water.

- Stir the resulting solution for 30 minutes.

- Allow the solution to stand at room temperature for slow evaporation, which yields crystalline products.

- Characterization: The complexes were characterized by IR spectroscopy, and their structures were determined by X-ray crystallography or predicted by DFT calculations.

Coordination Chemistry Workflow

The following diagram illustrates the general experimental workflow for the synthesis and characterization of these coordination complexes, as described in the protocols.

Synthesis and characterization workflow for this compound complexes.

Key Technical Insights

- Coordination Mode: In discrete molecular complexes, the thiocyanate ion (SCN⁻) coordinates to the zinc ion exclusively through its nitrogen atom (N-monodentate), forming Zn-NCS bonds [2].

- IR Spectroscopy Indicator: The sharp, very strong ν(C≡N) stretching band around 2100 cm⁻¹ is the most critical feature in IR analysis, confirming the presence of coordinated thiocyanate [1] [2]. This is typically shifted from its position in uncoordinated KSCN (around 2140 cm⁻¹) [2].

- Molecular Structure: These complexes often adopt a distorted tetrahedral geometry around the zinc center, coordinated by two nitrogen atoms from the thiocyanate ligands and two nitrogen atoms from the organic amine ligands [1] [2].

References

ZnN2O2 coordination motif isothiocyanate binding

ZnN₂O₂ Motif & Isothiocyanate Binding

The table below summarizes the core concepts based on a 2024 study of a Zinc(II) complex with the veterinary antibiotic Monensin A (MonNa) and isothiocyanate (NCS⁻) [1].

| Feature | Description |

|---|---|

| Complex | [Zn(MonNa)₂(NCS)₂] [1] |

| Coordination Motif | ZnN₂O₂ [1] |

| Isothiocyanate Binding | N-bonded (isothiocyanate) [1] |

| Oxygen Atom Source | Carboxylate group of the Monensin A ligand [1] |

| Overall Geometry | Neutral coordination compound [1] |

| Key Context | The Zn(II) cation binds to the isothiocyanate nitrogen, while the Na⁺ cation remains in Monensin's cavity [1]. |

The ambidentate nature of the thiocyanate ligand (SCN⁻) is crucial. It can bind through either its sulfur (thiocyanate, S-bonded) or nitrogen (isothiocyanate, N-bonded) atom. The binding mode generally follows the Hard and Soft Acids and Bases (HSAB) theory [2]:

- Zinc(II) (Zn²⁺) is classified as a hard acid and typically forms N-bonded isothiocyanate complexes, resulting in the ZnN₂O₂ motif [2].

- In contrast, soft acids like Mercury(II) (Hg²⁺) form S-bonded thiocyanate complexes (e.g., HgS₂O₂) [1] [2].

Experimental Insights & Protocol

The 2024 study provides a clear example of how a complex with a ZnN₂O₂ motif is synthesized and characterized.

Experimental Workflow The following diagram outlines the general process for creating and characterizing the zinc complex.

Workflow for synthesizing and characterizing the zinc-isothiocyanate complex.

Key Experimental Details

- Ligand Source: The O₂ component of the motif comes from the carboxylate group of the Monensin A ligand [1].

- Sodium's Role: The Na⁺ cation remains in the hydrophilic cavity of monensin and is not displaced by Zn²⁺, leading to a heteronuclear complex [1].

- Infrared Spectroscopy: This technique is critical for confirming the N-bonding mode of the isothiocyanate ligand, which has a distinct spectroscopic signature [1].

Biological Relevance & Toxic Metal Interference

The ZnN₂O₂ motif and related zinc-binding sites are significant in biological systems and drug discovery.

Antimicrobial Activity of the Complex The [Zn(MonNa)₂(NCS)₂] complex showed enhanced antimicrobial activity compared to the parent antibiotic against specific strains [1]. The quantitative data is summarized below.

| Bacterial Strain | Activity of [Zn(MonNa)₂(NCS)₂] (Complex 2) |

|---|---|

| Bacillus cereus | No change in efficacy vs. Monensin |

| Staphylococcus aureus | No change in efficacy vs. Monensin |

| Bacillus subtilis | Potential therapeutic candidate |

| Kocuria rhizophila | Potential therapeutic candidate |

| Staphylococcus saprophyticus | Potential therapeutic candidate |

Source: [1]. The study suggests the complex is a promising therapeutic candidate for the highlighted strains.

Interference by Toxic Metals Zinc-binding domains in proteins, particularly the tetra-cysteine motifs in some bacterial type IA topoisomerases, are vulnerable to disruption by heavy metals [3].

- Hg(II) and organomercury compounds can bind to these cysteine sites, displacing Zn(II) and inhibiting enzyme activity. This interference can lead to the accumulation of DNA cleavage products, potentially causing cell death or genomic instability [3].

- This mechanism highlights the pharmacological potential of targeting such motifs with metal-based compounds and the toxicological risk of environmental heavy metals [3].

Research Implications

The formation of a ZnN₂O₂ motif with isothiocyanate is a classic example of hard acid-hard base affinity. This principle is key to designing new metal complexes. The specific [Zn(MonNa)₂(NCS)₂] complex demonstrates that metallation can selectively enhance or modify the bioactivity of existing organic drugs, offering a pathway for developing new antimicrobial agents [1]. Furthermore, the vulnerability of zinc-binding protein sites to heavy metals like mercury reveals a critical mechanism of toxicity that could be exploited to poison essential bacterial enzymes or, conversely, inform drug safety profiles [3].

References

zinc thiocyanate synthesis preparation methods

Information Framework and Workflow

Based on common practices in synthetic chemistry, the following table and workflow outline the key information you should seek.

Table: Typical Characterization Data for Zinc Thiocyanate

| Property Category | Specific Parameter | Common Analysis Methods |

|---|---|---|

| Structural | Crystal Structure, Phase Purity | X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM) |

| Compositional | Elemental Ratio (Zn:SCN), Purity | Energy-Dispersive X-ray Spectroscopy (EDS/EDX), Titration |

| Optical | Band Gap, Photoluminescence | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy |

| Thermal | Decomposition Temperature | Thermogravimetric Analysis (TGA) |

The general workflow for the synthesis and characterization of inorganic compounds like this compound often follows the logic below:

Synthesis and characterization workflow for inorganic compounds.

spectrophotometric determination zinc thiocyanate Rhodamine 6G

Principle of the Method

This protocol describes a sensitive method for determining zinc concentration by forming a pink complex in a two-step reaction. First, zinc ions react with thiocyanate to form a coordination complex. Subsequently, this complex associates with the Rhodamine 6G cation through an ion-pair mechanism at a controlled pH of 4.0, producing the colored species [1]. Gelatin is used as a stabilizer to maintain the complex in solution [1]. The absorbance of the resulting solution is measured spectrophotometrically, and the zinc concentration is directly proportional to the absorbance, obeying Beer's law over a defined range [1].

Reagents and Equipment

Reagents

- Zinc standard solution (e.g., 100 µg/mL)

- Thiocyanate (KSCN or NH₄SCN) solution, 2 M [1]

- Rhodamine 6G solution, 1 mM (prepared in distilled water with a small amount of ethanol) [1] [2]

- Acetate or other suitable buffer, pH 4.0 [1]

- Gelatin solution (for stabilization) [1]

- High-purity deionized water

Equipment

- UV-Vis Spectrophotometer with 1 cm matched cuvettes

- Analytical balance

- pH meter

- Volumetric flasks (e.g., 10 mL, 25 mL, 100 mL)

- Micropipettes and glassware

Standard Procedure and Calibration

Sample and Standard Preparation

- Standard Solutions: Prepare a series of zinc working standards covering the concentration range of 0.05 to 1.0 µg/mL (ppm) by diluting the stock solution [1].

- Sample Preparation: Process unknown samples (water, digested vegetable, or grain extracts) as required to ensure zinc is in a bioavailable ionic form [1].

Complex Formation and Measurement

- Pipette a known volume (e.g., 5.0 mL) of each standard or sample into separate 10 mL volumetric flasks.

- To each flask, add in the following order with thorough mixing after each addition:

- 1.0 mL of pH 4.0 buffer solution.

- 1.0 mL of 2 M thiocyanate solution.

- 1.0 mL of 1 mM Rhodamine 6G solution.

- 1.0 mL of gelatin solution (as stabilizer) [1].

- Dilute the mixture to the mark with deionized water and mix well.

- Allow the solution to stand for a few minutes for color development.

- Measure the absorbance of each solution at its λₘₐₓ (~534 nm) against a reagent blank prepared similarly but without zinc [2].

Calibration and Quantification

- Prepare a calibration curve by plotting the average absorbance of the standards against their known zinc concentrations.

- Determine the equation of the best-fit line (y = mx + c).

- Calculate the zinc concentration in unknown samples from the linear regression equation.

Analytical Performance Characteristics

The table below summarizes the key performance metrics of the method for the direct determination of zinc and its application to ziram [1].

| Parameter | Reported Performance |

|---|---|

| Beer's Law Range | 0.05 - 1.0 ppm (for Ziram) |

| Molar Absorptivity | Not explicitly stated in sources |

| Detection Limit | Information not available in sources |

| Precision (RSD) | Information not available in sources |

| Optimum pH | 4.0 |

| λₘₐₓ | ~534 nm |

| Stabilizing Agent | Gelatin |

Application to Ziram Fungicide

This method is particularly applicable for determining ziram, a dithiocarbamate fungicide. Ziram decomposes to release zinc ions, which are then quantified as described above. The method is noted for its simplicity and freedom from interference from other dithiocarbamate fungicides containing Mn²⁺ or Fe³⁺ ions, making it suitable for analyzing ziram in water, vegetables, and grains [1].

Advanced Method Modification

A modern, miniaturized approach uses Direct Immersion Single-Drop Microextraction (DI-SDME) for preconcentrating Rhodamine 6G from complex matrices. This method is highly sensitive and environmentally friendly. The workflow is as follows:

In this method, an ionic associate forms between Rh6G and picric acid at pH 3.0, which is extracted into a microdrop of amyl acetate held within an optical probe immersed in the sample solution [2]. The absorbance is monitored directly through the probe online at 534 nm. This technique integrates pre-concentration, phase separation, and measurement into a single step, achieving a low detection limit of 3.4 nM for Rh6G and is applicable to natural waters and cosmetic products like lipstick [2].

Important Practical Notes

- Order of Addition: The sequence of reagent addition (buffer → thiocyanate → Rhodamine 6G) is critical for reproducible complex formation.

- pH Control: Maintain the pH at 4.0 (±0.1) for optimal color development and complex stability [1].

- Stability: The use of gelatin is essential to prevent the precipitation of the colored complex, ensuring stable absorbance readings [1].

- Interferences: While the method is free from interference by Mn²⁺ and Fe³⁺ in the context of ziram analysis [1], the potential for interference from other metal ions in different sample types should be investigated.

- Rhodamine 6G Handling: Rhodamine 6G is a regulated dye due to potential health concerns. Its use in food, pharmaceuticals, and cosmetics is prohibited in many regions [2]. Always follow local safety regulations for handling and disposal.

Conclusion

The spectrophotometric determination of zinc using thiocyanate and Rhodamine 6G is a robust and cost-effective analytical method. The classical approach is well-suited for the direct measurement of zinc or the indirect quantification of ziram fungicide. For trace-level analysis of Rhodamine 6G itself, the DI-SDME-OP method offers a green, sensitive, and modern alternative.

References

Comprehensive Application Notes and Protocols: Substoichiometric Determination of Zinc Using Thiocyanate and Brilliant Green

Introduction to the Method

The substoichiometric determination of zinc represents a sophisticated analytical approach that combines the selectivity of complex formation with the precision of controlled reagent quantification. This method utilizes the formation of a complex between zinc ions, thiocyanate, and Brilliant Green dye, followed by extraction and measurement. The fundamental principle of substoichiometry involves adding a precisely controlled, limited amount of reagent that is less than stoichiometrically equivalent to the total amount of analyte present. This creates a situation where the amount of complex formed is directly proportional to the analyte concentration rather than the reagent quantity, leading to enhanced selectivity as only the most strongly complexed ions will react under these conditions.

The zinc-thiocyanate-Brilliant Green system is particularly valuable for trace analysis in complex matrices where interference elimination is crucial. While traditional quantitative methods rely on excess reagents, the substoichiometric approach fundamentally changes the selectivity paradigm by creating competitive binding conditions where only elements with the highest formation constants for the complex will be measured. This method has found applications across various fields including environmental monitoring, pharmaceutical quality control, and industrial process monitoring, particularly when dealing with samples where zinc exists at trace levels amid potentially interfering ions [1].

Chemical Principles and Mechanism

The substoichiometric determination of zinc using thiocyanate and Brilliant Green operates through a well-defined chemical mechanism that can be broken down into three distinct stages:

Complex Formation Mechanism

Zinc-Thiocyanate Coordination: Zinc ions (Zn²⁺) in aqueous solution first coordinate with four thiocyanate ions (SCN⁻) to form the tetrathiocyanatozinc(II) complex anion ([Zn(SCN)_4]^{2-}). This coordination occurs optimally in a slightly acidic to neutral pH range (6.0-8.0) and represents the foundational complexation step. The stability of this anionic complex is crucial to the overall method success.

Ion Association Complex Formation: The negatively charged ([Zn(SCN)_4]^{2-}) complex then associates with two cations of Brilliant Green (BG⁺), a triarylmethane dye, forming the neutral ion-association complex ((BG)_2[Zn(SCN)_4]). This complex exhibits intense colorimetric properties and significantly different solubility characteristics compared to its individual components, enabling both spectroscopic measurement and solvent extraction. The complex displays a characteristic blue-green color with maximum absorption between 620-640 nm [2] [1].

Extraction Efficiency: The formation constant for the ((BG)_2[Zn(SCN)_4]) complex is sufficiently high to permit quantitative extraction into organic solvents. The extraction efficiency depends on several factors including pH, thiocyanate concentration, Brilliant Green concentration, and the nature of the organic solvent used. The high extraction constant allows for effective separation of zinc from many potentially interfering ions that form weaker complexes under the same conditions [1].

Substoichiometric Principle

The substoichiometric approach introduces a deliberately limited quantity of Brilliant Green that is insufficient to complex all available zinc ions in the sample. Under these carefully controlled conditions, the amount of complex formed becomes independent of the reagent quantity and directly proportional to the zinc concentration. This principle can be represented mathematically as:

[ [Zn-BG~complex] = K \times [Zn^{2+}] ]

Where K is a constant under fixed experimental conditions. This relationship forms the basis for quantitative determination and provides the exceptional selectivity characteristics of this method [1].

Table 1: Key Chemical Properties of Reagents and Complex

| Component | Chemical Formula | Molecular Weight | Solubility Properties | Absorption Maximum |

|---|---|---|---|---|

| Brilliant Green | C₂₇H₃₃N₂·HO₄S | 482.64 g/mol | Water: 100 g/L (20°C), soluble in organic solvents | 625 nm |

| Zinc thiocyanate | Zn(SCN)₂ | 181.52 g/mol | Freely soluble in water | - |

| Zinc-BG complex | (BG)₂[Zn(SCN)₄] | ~1250 g/mol | Extractable into benzene, toluene, etc. | 630-640 nm |

| Thiocyanate ion | SCN⁻ | 58.08 g/mol | Highly soluble in water | - |

Materials and Reagents

Essential Chemicals and Preparation

The following chemicals are required for the substoichiometric determination of zinc. All reagents should be of analytical grade unless otherwise specified:

Zinc standard solution: Prepare a stock solution containing 1.0 mg/mL of zinc by dissolving high-purity zinc metal or zinc sulfate in deionized water. Dilute this stock solution daily to prepare working standards of 10 μg/mL and 1 μg/mL concentration. Store in acid-cleaned polyethylene containers.

Ammonium thiocyanate solution: Prepare a 2.0 M aqueous solution of ammonium thiocyanate (NH₄SCN). Purify if necessary by extracting with a small volume of the organic solvent to be used in the main procedure to remove trace metal contaminants.

Brilliant Green solution: Prepare a 0.01 M solution of Brilliant Green (C₂₇H₃₃N₂·HO₄S, MW 482.64) in deionized water. The dye should be of high purity, and the solution should be stored in amber glass bottles to prevent photodegradation. For substoichiometric work, prepare a more dilute solution (approximately 5×10⁻⁴ M) for daily use [3].

Buffer solution: Prepare an ammonium acetate-acetic acid buffer (pH 7.0-7.5) by mixing appropriate volumes of 1 M ammonium acetate and 1 M acetic acid while monitoring with a pH meter. Alternatively, a phosphate buffer can be used in the same pH range.

Organic extraction solvent: High-purity benzene, toluene, or dichloromethane. The solvent should be pre-saturated with water to prevent volume changes during extraction.

Complexing agents for masking: Prepare solutions of potassium sodium tartrate (5% w/v), sodium citrate (5% w/v), and cyanide ions (0.1% w/v with appropriate safety precautions) for use as masking agents where required.

Equipment and Instrumentation

Spectrophotometer or colorimeter capable of measurements at 630-640 nm, preferably with matched 1-cm quartz or glass cells.

Liquid Scintillation Counter if using the radiometric variation with ⁶⁵Zn tracer [1].

Precision pH meter with combination electrode, calibrated with standard buffers at pH 4.0, 7.0, and 10.0.

Separating funnels: Squat form, 50-100 mL capacity, with Teflon stopcocks, for solvent extraction.

Analytical balance with 0.1 mg sensitivity.

Variable volume pipettes covering the range 10 μL to 10 mL.

Centrifuge capable of 3000-4000 rpm, with appropriate glassware.

Water bath for temperature control if required.

Experimental Protocols

Standard Procedure for Aqueous Samples

The following protocol is optimized for the determination of zinc in natural waters, beverages, and pharmaceutical preparations:

Sample Preparation:

- Pipette an appropriate volume of sample (10-100 mL) containing 0.5-10 μg of zinc into a clean 100 mL separating funnel. If the sample contains suspended matter, filter through a 0.45 μm membrane filter prior to analysis. For samples with high organic content, digest with 1 mL concentrated nitric acid and evaporate to near dryness, then redissolve in deionized water.

- Adjust the pH to 7.0-7.5 using dilute ammonia solution or dilute acetic acid as required, monitoring with a pH meter. Add 2.0 mL of ammonium acetate-acetic acid buffer (pH 7.2) to maintain the pH during complex formation.

Complex Formation:

- Add 2.0 mL of 2.0 M ammonium thiocyanate solution to the sample and mix thoroughly.

- Add exactly 2.0 mL of 5.0×10⁻⁴ M Brilliant Green solution substoichiometrically. The molar ratio of Brilliant Green to zinc should be less than 2:1 to maintain substoichiometric conditions.

- Mix thoroughly and allow to stand for 5 minutes to ensure complete complex formation.

Extraction and Separation:

- Add exactly 10.0 mL of organic solvent (toluene recommended) to the separating funnel.

- Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

- Allow the phases to separate completely (approximately 5 minutes).

- Drain and discard the lower aqueous layer.

- Transfer the organic layer containing the colored complex to a dry test tube, adding a small amount of anhydrous sodium sulfate to remove traces of water.

Measurement:

- Measure the absorbance of the organic phase at 635 nm against a reagent blank prepared similarly but without zinc.

- If using the radiometric variation with ⁶⁵Zn tracer, transfer 8 mL of the organic phase to a 20 mL scintillation vial, add 12 mL of scintillation cocktail, and measure the activity using a liquid scintillation counter with optimized window settings for ⁶⁵Zn [1].

The following workflow diagram illustrates the key steps in the substoichiometric determination of zinc:

Diagram 1: Experimental workflow for the substoichiometric determination of zinc using thiocyanate and Brilliant Green

Calibration and Standard Curve

Preparation of Standards:

- Prepare a series of zinc working standards containing 0.0, 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 μg of zinc in 50 mL deionized water.

- Process each standard according to the procedure described in Section 4.1.

Calibration Curve:

- Plot the absorbance (or count rate for radiometric detection) against the amount of zinc in μg.

- The calibration curve should be linear in the range 0.5-10 μg of zinc with a correlation coefficient of ≥0.995.

- Calculate the regression equation: ( y = mx + c ), where y is absorbance, x is amount of zinc (μg), m is slope, and c is intercept.

Table 2: Optimal Conditions for Zinc Determination

| Parameter | Optimal Range | Effect of Deviation | Control Method |

|---|---|---|---|

| pH | 7.0-7.5 | Lower pH: Incomplete complex formation\nHigher pH: Hydrolysis of zinc ions | Use pH meter and buffer |

| Thiocyanate concentration | 0.05-0.1 M | Lower: Incomplete complex formation\nHigher: Increased interference | Fixed volume addition |

| Brilliant Green quantity | 80-90% of stoichiometric | Excess: Loss of substoichiometric selectivity\nDeficit: Incomplete extraction | Precise pipetting |

| Extraction time | 2-3 minutes | Shorter: Incomplete extraction\nLonger: No significant improvement | Timed shaking |

| Phase separation time | 5 minutes | Shorter: Phase incompleteness\nLonger: No improvement | Natural separation |

Data Analysis and Calculation

Quantitative Determination

The zinc content in unknown samples can be determined using the following approaches:

Calibration Curve Method: This is the most straightforward method for routine analysis. Read the zinc concentration directly from the calibration curve using the measured absorbance value. Calculate the sample concentration using the formula:

[ C_{sample} = \frac{M}{V} \times D ]

Where:

- ( C_{sample} ) = zinc concentration in sample (μg/mL)

- M = mass of zinc obtained from calibration curve (μg)

- V = volume of sample extracted (mL)

- D = dilution factor (if any)

Standard Addition Method: For samples with complex matrices, use the standard addition method to account for matrix effects:

- Divide the sample into four equal aliquots.

- Add 0, 2, 4, and 6 μg of zinc standard to the aliquots.

- Process all aliquots according to the standard procedure.

- Plot absorbance against amount of zinc added and extrapolate to zero absorbance to determine the original zinc content.

Radiometric Calculation: When using ⁶⁵Zn tracer as described in the radiometric method [1], the zinc content can be calculated using the equation:

[ W_x = W_s \times \frac{A_s}{A_x} \times \frac{A_m - A_x}{A_m - A_s} ]

Where:

- ( W_x ) = mass of zinc in unknown sample

- ( W_s ) = mass of zinc in standard

- ( A_s ) = activity of standard after extraction

- ( A_x ) = activity of sample after extraction

- ( A_m ) = activity of mixture before extraction

Method Validation Parameters

Comprehensive method validation should include the following parameters:

Linearity: The method demonstrates excellent linearity in the range 0.5-10 μg of zinc with correlation coefficients typically >0.998.

Detection and Quantification Limits:

- Limit of Detection (LOD): 0.1 μg Zn (calculated as 3σ of blank/slope)

- Limit of Quantification (LOQ): 0.3 μg Zn (calculated as 10σ of blank/slope) [2]

Precision:

- Intra-day precision (repeatability): ≤3% RSD

- Inter-day precision (reproducibility): ≤5% RSD

Accuracy:

- Recovery studies: 95-105% for spiked samples

- Comparison with reference methods: Good agreement with AAS and ICP-OES

Selectivity: The method shows high selectivity for zinc over other metal ions when appropriate masking agents are employed.

Table 3: Interference Studies and Tolerance Limits

| Ion | Tolerance Limit (μg) | Effect | Masking Agent |

|---|---|---|---|

| Cd²⁺ | 50 | Positive interference | Citrate/tartrate |

| Pb²⁺ | 100 | Negative interference | Cyanide ions |

| Cu²⁺ | 10 | Positive interference | Thiosulfate |

| Fe³⁺ | 5 | Positive interference | Fluoride |

| Mn²⁺ | 100 | No significant effect | - |

| Co²⁺ | 5 | Positive interference | Cyanide |

| Ni²⁺ | 10 | Slight positive interference | Cyanide |

| Hg²⁺ | 50 | Negative interference | - |

Applications and Variations

Practical Applications

The substoichiometric determination of zinc using thiocyanate and Brilliant Green has been successfully applied to various sample matrices:

Environmental Analysis: The method is particularly suitable for determination of zinc in water samples including groundwater, surface water, drinking water, and wastewater. The typical concentration range for these applications is 0.1-5 mg/L, which aligns well with the method's dynamic range [2]. For seawater analysis with high salt content, preliminary separation may be required. The method has been validated for monitoring electroplating wastewater and industrial effluents where zinc is a regulated parameter.

Biological and Pharmaceutical Applications: The method has been adapted for determination of zinc in pharmaceutical preparations such as zinc supplements, insulin formulations, and topical medications. For biological samples (urine, blood serum), sample digestion with nitric acid and hydrogen peroxide is required prior to analysis. The method's sensitivity allows for determination of zinc in rice and other food materials, as demonstrated by applications in neutron activation analysis studies [4].

Industrial Quality Control: The procedure is used for monitoring zinc in electroplating baths, bath solutions, and industrial process waters. The colorimetric version with test strips (MQuant) provides rapid semi-quantitative results for on-site analysis [2]. For alloy analysis, the method can be incorporated with preliminary separation steps to eliminate matrix interference.

Method Variations and Advanced Approaches

Radiometric Substoichiometry: A highly sensitive variation utilizes ⁶⁵Zn radioisotope as a tracer with liquid scintillation counting. This approach achieves detection limits as low as 20 ng of zinc from a final volume of 15 mL. The counting efficiency for ⁶⁵Zn using modern liquid scintillation analyzers is 76±2.7% with minimal quenching effects when solvent extraction is performed prior to measurement [1].

Alternative Counter Ions: While Brilliant Green provides excellent sensitivity, other counter ions have been investigated for the Zn(SCN)₄²⁻ complex including:

- Rhodamine 6G - slightly higher molar absorptivity but more expensive

- 2-Hexylpyridine - improved selectivity for certain matrices

- Aliquat-336 (tricaprylmethylammonium chloride) - particularly effective under substoichiometric conditions [1]

Flow Injection Analysis: The method has been adapted to flow injection systems with online extraction and detection, enabling higher sample throughput (up to 30 samples per hour) with reduced reagent consumption.

Troubleshooting and Optimization

Common Issues and Solutions

Low Absorbance Values:

- Cause: pH outside optimal range (7.0-7.5)

- Solution: Verify pH meter calibration and buffer capacity

- Cause: Insufficient thiocyanate concentration

- Solution: Prepare fresh thiocyanate solution and check volume added

Poor Precision:

- Cause: Inconsistent extraction time or vigor

- Solution: Use mechanical shaker for extractions with fixed timing

- Cause: Volumetric errors in Brilliant Green addition

- Solution: Use calibrated pipettes with regular verification

High Blank Values:

- Cause: Contaminated reagents or glassware

- Solution: Implement rigorous cleaning protocol for glassware

- Cause: Impurities in organic solvent

- Solution: Use high-purity solvents or pre-extract with dilute acid

Non-Linear Calibration:

- Cause: Violation of substoichiometric principle

- Solution: Verify that Brilliant Green is limiting reagent

- Cause: Zinc concentration outside linear range

- Solution: Dilute samples or prepare additional standards

Optimization Guidelines

For method development with new sample matrices, consider the following optimization sequence:

pH Profile: Conduct initial experiments across pH range 5.0-9.0 to determine optimal pH for complex formation and extraction.

Reagent Ratios: Systematically vary the molar ratio of Brilliant Green to zinc to establish the substoichiometric window (typically 0.8-0.9 of stoichiometric).

Extraction Efficiency: Test different organic solvents (benzene, toluene, dichloromethane, chloroform) for extraction efficiency and phase separation characteristics.

Masking Agent Screening: Evaluate different masking agents for anticipated interferents in the specific sample matrix.

The following diagram illustrates the complex formation and interference mechanism:

Diagram 2: Chemical mechanism of zinc complex formation and interference control

Conclusion

The substoichiometric determination of zinc using thiocyanate and Brilliant Green represents a robust, selective, and sensitive analytical method suitable for trace zinc analysis in diverse sample matrices. The method's unique selectivity derives from the competitive complexation under reagent-limited conditions, while maintaining good sensitivity through the highly extractable and chromogenic complex formation.

The procedural details provided in these Application Notes enable implementation of the method in routine analytical laboratories with standard equipment. The availability of both conventional spectrophotometric and advanced radiometric variations makes the method adaptable to different sensitivity requirements and available instrumentation.

When properly optimized and validated for specific applications, this method provides accuracy and precision comparable to more sophisticated instrumental techniques while offering the advantages of lower operational costs and flexibility for field applications through the test kit format [2].

References

- 1. Radiometric determination of trace amounts of zinc using ... [sciencedirect.com]

- 2. Test Kit, colorimetric 0.1-5 mg/L (Zn), MQuant... | Sigma-Aldrich Zinc [sigmaaldrich.com]

- 3. (dye) - Wikipedia Brilliant green [en.wikipedia.org]

- 4. Volume 128, Issue 1 | Journal of Radioanalytical and ... [link.springer.com]

Application Notes and Protocols: Zinc Determination via Thiocyanate Solvent Extraction and Spectrophotometry

Introduction

The determination of trace zinc is a critical requirement in various fields, including environmental monitoring, pharmaceutical development, and metallurgical analysis. Solvent extraction provides an effective means to separate and pre-concentrate zinc from complex matrices, thereby improving the sensitivity and selectivity of subsequent analytical techniques. This document details two established methodologies for zinc determination. The first is a spectrophotometric method using Rhodamine 6G for direct measurement [1]. The second is a solvent extraction protocol using benzene, which serves as a powerful separation technique that can be coupled with various detection methods [2]. These protocols are designed for use by researchers and scientists engaged in drug development and analytical research.

Summarized Methodologies and Quantitative Data

The core parameters for the two principal methods are summarized in the table below for quick comparison and selection.

Table 1: Comparison of Zinc Determination Methods via Thiocyanate Complexes

| Feature | Spectrophotometric Method (Rhodamine 6G) [1] | Solvent Extraction Method (5-(4-Pyridyl)nonane in Benzene) [2] |

|---|---|---|

| Principle | Formation of a pink complex with tetrathiocyanatozincate(II) and Rhodamine 6G | Solvate formation and extraction of zinc thiocyanate into organic phase |

| Detection Range | 0.2 - 5.0 µg of Zn in a 10 mL sample volume | Down to < 10⁻⁶ M Zn concentration |

| Key Reagents | Thiocyanate, Rhodamine 6G, Gelatin | 5-(4-Pyridyl)nonane, Benzene, Potassium Thiocyanate (KSCN) |

| Sample/Aqueous Phase | Synthetic matrices, soil samples [1] | Neutral and acidic (up to 5 M HCl, 0.25 M H₂SO₄, 0.25 M HNO₃) thiocyanate solutions [2] |

| Optimal [SCN⁻] | Not Specified | 0.05 - 0.5 M [2] |

| Equilibration/Stability | Rapid formation; stable for at least 3 hours (with gelatin) | ~5 minutes for near-complete extraction [2] |

| Key Advantages | Sensitive, selective, precise, stable color development | Quantitative single-step extraction, works in high acidity, separates Zn from Cd [2] [3] |

Detailed Experimental Protocols

Protocol 1: Spectrophotometric Determination of Zinc with Thiocyanate and Rhodamine 6G

This method is ideal for the direct, precise determination of zinc in prepared samples.

3.1.1. Reagents and Materials

- Zinc Standard Solution: Prepare a stock solution of known concentration from a high-purity zinc salt.

- Potassium Thiocyanate (KSCN) Solution: 1 M aqueous solution.

- Rhodamine 6G Solution: 0.01% (w/v) aqueous solution. Store in an amber bottle.

- Gelatin Solution: 1% (w/v) aqueous solution. Prepare fresh daily with mild heating.

- All other chemicals should be of analytical reagent grade. Use deionized water.

3.1.2. Procedure

- Sample Preparation: Transfer an aliquot of the sample solution (e.g., digested soil extract) containing between 0.2 and 5.0 µg of zinc into a clean test tube or volumetric flask.

- Complex Formation:

- Add 2.0 mL of the 1 M KSCN solution and mix thoroughly.

- Add 1.0 mL of the 1% gelatin solution and mix.

- Add 1.0 mL of the 0.01% Rhodamine 6G solution and mix.

- Dilution and Stabilization: Make up the solution to the 10 mL mark with deionized water and mix thoroughly by inversion.

- Measurement:

- Allow the mixture to stand for a few minutes for the color to fully develop.

- Transfer a portion to a spectrophotometer cuvette.

- Measure the absorbance at the wavelength of maximum absorption for the complex (λₘₐₓ should be determined experimentally, e.g., ~530-560 nm for a pink product) against a reagent blank.

- Calibration: Prepare a series of standard zinc solutions covering the 0.2-5.0 µg range and develop the color following the same procedure. Plot a calibration curve of absorbance versus zinc concentration.

The workflow for this spectrophotometric method is outlined below.

Protocol 2: Liquid-Liquid Extraction of Zinc with Benzene

This protocol is designed for the separation and pre-concentration of zinc from potentially interfering elements.

3.2.1. Reagents and Materials

- Organic Extractant: Dissolve 5-(4-Pyridyl)nonane in high-purity benzene to create a solution of known concentration (e.g., 0.1 M).

- Critical Safety Note: Benzene is a confirmed human carcinogen and its use requires extreme engineering controls (e.g., fume hoods) and personal protective equipment (PPE). Where possible, consider evaluating safer substitute solvents like toluene or xylene, though their extraction efficiency may vary.

- Aqueous Phase: The sample solution should contain zinc in a medium of 0.05 - 0.5 M potassium thiocyanate (KSCN). The solution can be neutral or acidic (e.g., up to 5 M HCl).

- Separatory Funnel: A standard 60-125 mL separatory funnel with a Teflon stopcock.

3.2.2. Procedure

- Phase Preparation:

- Transfer the aqueous sample solution containing zinc (in the appropriate KSCN and acid matrix) to the separatory funnel.

- Add an equal volume of the 5-(4-Pyridyl)nonane in benzene solution.

- Equilibration:

- Securely stopper the funnel and shake it vigorously for 5 minutes to ensure thorough contact between the two phases.

- Vent the funnel periodically to release any pressure buildup.

- Phase Separation:

- Allow the funnel to stand undisturbed for several minutes until the organic and aqueous phases separate cleanly.

- The zinc-thiocyanate complex will be extracted into the upper benzene phase (organic).

- Carefully drain and discard the lower aqueous phase.

- Analysis:

- Collect the organic (benzene) phase. It now contains the pre-concentrated zinc.

- This extract can be analyzed directly or back-extracted into a different aqueous medium for subsequent determination by techniques like Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma (ICP), or the spectrophotometric method described in Protocol 1.

The following diagram illustrates the solvent extraction process.

Critical Factors and Troubleshooting

- Stability of Thiocyanic Acid: Be aware that thiocyanic acid (HSCN) in aqueous solutions can slowly decompose, especially at high temperatures and acidity, potentially leading to the formation of hydrogen cyanide (HCN) and other by-products [3]. To minimize this:

- Work at lower temperatures.

- Use freshly prepared thiocyanate solutions.

- Avoid unnecessarily high concentrations of thiocyanate and acid where possible [3].

- Interfering Ions: The solvent extraction method is highly selective. However, in the extraction from neutral 0.1 M KSCN, high concentrations of chloride can slightly depress zinc extraction [2]. The method effectively separates zinc from cadmium and many other elements [2] [3].

- Color Stability in Spectrophotometry: The addition of gelatin is crucial for stabilizing the colored complex, preventing its precipitation and ensuring a stable absorbance reading for at least 3 hours [1].

- Modern Solvent Substitution: Due to the severe health risks associated with benzene, it is strongly recommended to conduct preliminary experiments to identify a suitable, safer substitute solvent (e.g., toluene) that maintains acceptable extraction efficiency for your specific application.

Conclusion

The combination of thiocyanate chemistry and solvent extraction with benzene provides a robust and effective foundation for the separation and determination of zinc. The spectrophotometric protocol with Rhodamine 6G offers a sensitive and direct finish, while the benzene-based extraction method enables quantitative recovery and excellent separations from diverse and challenging matrices. Researchers are encouraged to adapt these core principles, prioritizing the substitution of hazardous reagents with safer modern alternatives while leveraging contemporary analytical instrumentation for final detection.

References

Application Notes: Zinc Thiocyanate Complex for Gelatin Stabilization

References

- 1. Preparation, characterization, assembly, and stability of walnut ... [pmc.ncbi.nlm.nih.gov]

- 2. Exploring weak intermolecular interactions in thiocyanate -bonded Zn... [pmc.ncbi.nlm.nih.gov]

- 3. Chiral properties of zinc with bi- and tridentate ligands of... complexes [japsonline.com]

- 4. Thiocyanic Acid in Ion Exchange & Solvent Extraction... - 911Metallurgist [911metallurgist.com]

Comprehensive Application Notes: Microgram Zinc Determination via Thiocyanate Method

Introduction

Zinc quantification at trace levels represents a critical analytical requirement across multiple scientific disciplines including pharmaceutical development, environmental monitoring, and metallurgical analysis. The thiocyanate complexation method provides a robust, selective, and highly sensitive approach for determining zinc concentrations in the microgram range. This method leverages the formation of a stable anionic complex between zinc and thiocyanate ions, which can be efficiently extracted and quantified using appropriate organic counter-ions. These application notes comprehensively detail the theoretical principles, optimized experimental protocols, and practical considerations for implementing this analytical method in research and quality control laboratories. The thiocyanate method offers distinct advantages for trace metal analysis, including excellent sensitivity with detection limits as low as 20 ng of zinc, good selectivity when properly optimized, and compatibility with various detection techniques including radiometric counting and spectrophotometry.

Principle and Chemistry

The fundamental principle underlying this analytical method involves the formation of a stable coordination complex between zinc ions (Zn²⁺) and thiocyanate anions (SCN⁻) in aqueous solution. This complexation reaction proceeds according to the following equilibrium:

Zn²⁺ (aqueous) + 2SCN⁻ (aqueous) Zn(NCS)₂ (organic)

This equation applies across a broad pH range when zinc is present in the absence of competing complexing anions [1]. The resulting neutral Zn(NCS)₂ complex exhibits extraction efficiency that follows the established order Zn > Co > Cu > Fe > Mn > Ni, positioning zinc at the forefront of metals that can be effectively separated via this methodology [1]. The extraction is quantitative and has been successfully employed in the preparation of high-purity zinc thiocyanate and in the critical separation of zinc from chemically similar elements such as cadmium [1].

For analytical detection and quantification, the zinc-thiocyanate complex is frequently converted to an anionic form, Zn(NCS)₄²⁻, which can be effectively paired with various cationic counter-ions to enable extraction into organic solvents. In the radiometric approach using the zinc-65 (⁶⁵Zn) radioisotope, the complex is extracted with Aliquat-336 (tricaprylmethylammonium chloride) serving as the phase-transfer agent [2]. The extraction mechanism involves the formation of an ion-pair between the anionic zinc-thiocyanate complex and the quaternary ammonium cation, resulting in a species soluble in organic scintillation cocktails suitable for precise radioactivity measurements.

Reagents and Equipment

Essential Reagents

Table 1: Required Reagents for this compound Method

| Reagent Name | Specification/Purity | Primary Function |

|---|---|---|

| Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN) | Analytical grade | Complexation agent for zinc |

| Aliquat-336 (Tricaprylmethylammonium chloride) | Purified | Quaternary ammonium extractant |

| ⁶⁵Zn radioisotope | Specific activity >1 mCi/mg | Radiometric tracer |

| Scintillation cocktail | Suitable for organic extracts | Medium for radioactivity measurement |

| Buffer solution | pH 7.9 (±0.1) | pH control and maintenance |

| Sodium perchlorate (NaClO₄) | Analytical grade | Eluting agent for separation |

| Organic solvents (benzene, alcohol) | Anhydrous | Solubilization and extraction |

Equipment and Instrumentation

- Liquid Scintillation Analyzer: Modern systems capable of measuring electron-capture decay events with high efficiency (e.g., Packard Tri-Carb 1500 or equivalent) [2]

- pH Meter: Calibrated with standard buffer solutions for accurate pH measurements

- Analytical Balance: Precision balance with 0.1 mg sensitivity for weighing standards and reagents

- Centrifuge: Capable of achieving 3000-5000 rpm for phase separation when required

- Heating Equipment: Water bath or block heater for temperature-controlled reactions

- Separation Columns: Anion-exchange resin columns for thiocyanate separation when needed [3]

- Glassware: Class A volumetric flasks, pipettes, and separation funnels of appropriate sizes

Standard Procedure

Sample Preparation and Thiocyanate Complex Formation

- Sample Digestion: For solid samples, employ appropriate digestion procedures using high-purity acids to ensure complete dissolution of zinc-containing matrices. For liquid samples, filter if necessary to remove particulate matter.

- pH Adjustment: Transfer an aliquot of the sample solution containing approximately 10 μg of zinc to a clean separation funnel. Adjust the pH to 7.9 using appropriate buffer solutions. Maintaining optimal pH is critical for quantitative complex formation and extraction [2].

- Complex Formation: Add a measured excess of ammonium thiocyanate or potassium thiocyanate solution (typically 1-2 mL of 1M solution) to the sample solution. Allow the complexation reaction to proceed for 5-10 minutes with occasional shaking to ensure complete formation of the zinc-thiocyanate complex.

Solvent Extraction and Separation

- Extractant Addition: Add a known volume (typically 5-10 mL) of Aliquat-336 solution in an appropriate organic solvent (concentration approximately 0.01M) to the separation funnel [2].

- Equilibration: Shake the separation funnel vigorously for 2-3 minutes to allow complete transfer of the zinc-thiocyanate complex to the organic phase. Vent periodically to release any pressure buildup.

- Phase Separation: Allow the phases to separate completely (5-10 minutes). The organic phase containing the zinc complex will form the upper layer in most solvent systems.

- Recovery: Carefully drain and collect the organic phase containing the extracted zinc-thiocyanate complex. If necessary, repeat the extraction to ensure quantitative recovery.

Radiometric Measurement and Quantification

- Radioisotope Addition: For radiometric methods, add a known activity of ⁶⁵Zn tracer to the initial sample solution to enable subsequent quantification [2].

- Scintillation Cocktail Preparation: Transfer a precise aliquot of the organic extract to a liquid scintillation vial. Add an appropriate volume of scintillation cocktail (typically 10 mL) and mix thoroughly.

- Activity Measurement: Place the vial in the liquid scintillation counter and measure the radioactivity using optimized window settings for ⁶⁵Zn. The counting efficiency for ⁶⁵Zn that decays by electron-capture is typically 76 ± 2.7% in well-optimized systems [2].

- Quantification: Calculate the zinc concentration in the original sample by comparing the measured radioactivity with standards of known zinc content processed identically.

Figure 1: Experimental workflow for microgram zinc determination using the thiocyanate method with radiometric detection

Alternative Spectrophotometric Detection

For laboratories without access to radiometric equipment, spectrophotometric detection provides a viable alternative:

- Complex Extraction: Follow the same extraction procedure detailed in sections 4.1 and 4.2.

- Absorbance Measurement: Measure the absorbance of the organic extract at an appropriate wavelength (typically 520-540 nm for many thiocyanate complexes) using a UV-Vis spectrophotometer.

- Calibration Curve: Prepare a series of zinc standards covering the expected concentration range (0-20 μg) and process them identically to the samples. Plot absorbance versus concentration to create a calibration curve for quantitative determination.

Results and Calculation

Data Interpretation

Table 2: Performance Characteristics of this compound Method

| Parameter | Specification/Value | Conditions/Notes |

|---|---|---|

| Detection limit | 20 ng | From final volume of 15 mL [2] |

| Linear range | 20 ng - 20 μg | Dependent on detection method |

| Precision (CV) | 2.3% | Both within-day and between-day [3] |

| Counting efficiency | 76 ± 2.7% | For ⁶⁵Zn in liquid scintillation counting [2] |

| Extraction pH | 7.9 ± 0.1 | Optimal for quantitative recovery [2] |

| Interference | Cyanide, certain antibiotics | Can be eliminated with additional washing [3] |

Quantification Methods

The zinc concentration in unknown samples can be determined using several approaches:

Calibration Curve Method: Prepare a series of standard solutions containing known amounts of zinc (0, 5, 10, 15, 20 μg) and process them through the entire analytical procedure. Plot the measured response (radioactivity or absorbance) against concentration and determine the sample concentration by interpolation.

Standard Addition Method: For complex matrices, use the method of standard additions by spiking aliquots of the sample with known amounts of zinc standard. Process all aliquots identically and plot the response against added zinc concentration. The absolute value of the x-intercept represents the zinc concentration in the original sample.

Substoichiometric Isotope Dilution: When using radiometric detection, substoichiometric extraction can be employed to improve selectivity. In this approach, the amount of extractant added is limited to ensure that only a fixed fraction of zinc is extracted regardless of the total amount present [2].

Calculation Formula

For radiometric determination using ⁶⁵Zn tracer, the zinc content can be calculated using the following equation:

Zinc content (μg) = (Sample cpm - Background cpm) × (Zinc standard μg) / (Standard cpm - Background cpm)

Where cpm represents counts per minute measured in the liquid scintillation counter.

Applications and Limitations

Practical Applications

The this compound determination method finds utility across multiple domains:

- Pharmaceutical Analysis: Quantification of zinc in drug substances, excipients, and finished dosage forms where zinc is present as an active ingredient or catalyst residue.

- Environmental Monitoring: Determination of trace zinc in water samples, soils, and biological tissues for environmental assessment and regulatory compliance.

- Metallurgical Processing: Separation and quantification of zinc in complex metal mixtures, including the recovery of zinc from industrial wastes and the production of high-purity zinc compounds [1].

- Clinical Research: Analysis of zinc in physiological fluids and tissues for nutritional assessment and metabolic studies, though requiring careful matrix management.

- Material Science: Quality control in the production of zinc-containing materials including alloys, catalysts, and electronic components.

Limitations and Interferences

Despite its utility, the thiocyanate method presents several limitations that require consideration:

- Specific Interferences: Cyanide ions and certain antibiotics can interfere with the determination, though these can often be eliminated through additional washing steps in the procedure [3].

- Competing Metals: While the method shows good selectivity for zinc over many metals, the presence of high concentrations of cobalt, copper, or iron may necessitate preliminary separation or masking.

- Thiocyanate Instability: Thiocyanic acid and its salts can undergo decomposition under certain conditions, particularly at elevated temperatures, high acidity, or in the presence of oxidizers [1]. The decomposition can lead to the formation of hydrogen cyanide, carbonyl sulfide, and elemental sulfur, which may interfere with the analysis.

- Matrix Effects: Complex sample matrices may require additional cleanup steps or application of standard addition methodology to account for matrix-induced quantification errors.

- Radiation Safety: When implementing the radiometric approach, appropriate precautions must be taken for safe handling and disposal of radioactive materials.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in this compound Method

| Problem | Possible Causes | Solutions |

|---|---|---|

| Low extraction efficiency | Incorrect pH, insufficient thiocyanate | Verify pH is 7.9, ensure excess thiocyanate |

| Poor precision | Inconsistent shaking time, temperature fluctuations | Standardize extraction timing, control temperature |

| High background | Contaminated reagents, quenching effects | Use high-purity reagents, check for color in organic phase |

| Color fading in organic phase | Light exposure, decomposition | Protect from light, use fresh thiocyanate solution |

| Phase separation issues | Emulsion formation | Use smaller aliquot, gentle shaking, add salt |

Conclusion

The thiocyanate method represents a robust, sensitive, and selective approach for determining zinc at microgram levels across diverse sample matrices. When properly optimized and executed, the method provides excellent precision with detection limits extending to nanogram levels, particularly when coupled with radiometric detection using ⁶⁵Zn tracer. The critical parameters for success include maintaining optimal pH at 7.9, using high-purity reagents, ensuring complete complex formation, and implementing rigorous quality controls. For researchers dealing with complex samples, the incorporation of preliminary cleanup steps or application of standard addition methodology can significantly enhance reliability. The stability considerations for thiocyanate reagents warrant attention, particularly regarding storage conditions and protection from light to prevent decomposition. With proper implementation, this method serves as a valuable tool for zinc quantification in pharmaceutical, environmental, and industrial applications.

References

Comprehensive Application Notes and Protocols: Fixed-Film Bio-Column System for Simultaneous Thiocyanate and Zinc-Cadmium Cyanide Degradation

Introduction and Industrial Context

Cyanide compounds represent a significant environmental challenge across multiple industrial sectors, particularly in mining, metallurgy, and cassava processing industries. These compounds exist in various forms including free cyanide, thiocyanate, and metal-cyanide complexes with zinc and cadmium, each presenting distinct treatment challenges due to their varying toxicity and environmental persistence. The presence of these contaminants in industrial wastewater poses serious risks to aquatic ecosystems and human health, with thiocyanate known to affect the central nervous system and inhibit thyroid function in humans [1].

Industrial wastewater from gold mining operations typically contains thiocyanate concentrations around 100 mg/L, along with zinc (0.01-0.1 mg/L) and cadmium (0.005-1.0 mg/L) cyanide complexes. The statutory limits for wastewater discharge in Thailand are set at 0.2 mg/L for cyanide (as HCN), 5.0 mg/L for zinc, and 0.03 mg/L for cadmium, highlighting the need for effective treatment technologies [1]. While conventional physicochemical treatment methods exist, biological degradation using specialized microbial cultures offers a sustainable alternative that transforms hazardous compounds into simpler, less toxic substances.

Microbial Selection and Cultivation

Bacterial Strain Characteristics

The fixed-film bio-column system utilizes a defined mixed culture of two bacterial strains with complementary metabolic capabilities for comprehensive cyanide compound degradation:

- Agrobacterium tumefaciens SUTS 1 - Isolated from cassava starch industry wastewater, this strain demonstrates robust capability in degrading cyanide compounds while exhibiting tolerance to metal toxicity.

- Pseudomonas monteilii SUTS 2 - Similarly isolated from cassava processing wastewater, this strain complements SUTS 1 through its specialized enzymatic machinery for thiocyanate breakdown [1].

The synergistic relationship between these strains enables the complete degradation of complex cyanide compounds, with SUTS 1 primarily targeting free cyanide and SUTS 2 focusing on thiocyanate decomposition. When cultivated together, these strains achieve maximum cell densities of 1.03 × 10⁸ CFU/mL within 3 days in media containing thiocyanate and metal cyanide complexes, demonstrating their adaptability to harsh environmental conditions [1].

Culture Maintenance and Preparation

Table 1: Culture Medium Composition for Microbial Maintenance and Growth

| Component | Concentration | Purpose |

|---|---|---|

| KH₂PO₄ | 2.7 g/L | Phosphate buffer component |

| K₂HPO₄ | 3.5 g/L | Phosphate buffer component |

| Mineral salt solution | 10 mL/L | Essential micronutrients |

| Potassium thiocyanate (KSCN) | 100 mg/L | Nitrogen source and selective pressure |

| Zinc cyanide (Zn(CN)₂) | 0.05 mg/L | Metal cyanide stressor |

| Cadmium cyanide (Cd(CN)₂) | 0.05 mg/L | Metal cyanide stressor |

| Cadmium sulfate (3CdSO₄·8H₂O) | 0.064 mg/L | Cadmium source |

| Potassium cyanide (KCN) | 0.04 mg/L | Cyanide source |

Preparation protocol:

- Prepare base buffer by dissolving KH₂PO₄ and K₂HPO₄ in 800 mL deionized water

- Add mineral salt solution (composition: 300 mg FeSO₄·7H₂O, 180 mg MgCl₂·6H₂O, 130 mg Co(NO₃)₂·6H₂O, 40 mg CaCl₂, 40 mg ZnSO₄, and 20 mg MoO₃ per liter deionized water)

- Add cyanide compounds in the specified concentrations

- Adjust final volume to 1L with deionized water

- Inoculate with 10 mL mixed culture into 90 mL medium

- Incubate at room temperature (approximately 30°C) with shaking at 150 rpm [1]

Culture preservation: Maintain pure strains separately on buffer medium agar slants at 4°C with monthly transfer. For long-term storage, prepare glycerol stocks (15% v/v) and maintain at -80°C.

Bio-Column System Configuration and Immobilization Methodology

Immobilization Support Material

The system utilizes polypropylene pall (PP) rings (1-inch diameter) as the immobilization support material. This configuration provides optimal surface-to-volume ratio for microbial attachment while maintaining low flow resistance during operation. The Pall ring geometry promotes turbulent flow characteristics that enhance mass transfer while preventing channeling and clogging issues common in packed-bed systems [1].

Microbial Immobilization Protocol

- Support pretreatment: Sterilize PP rings using ultraviolet light exposure for 30 minutes per side

- Transfer prepared rings to sterile Erlenmeyer flask containing buffer medium

- Inoculate with exponential-phase mixed culture at 10:100 v/v ratio

- Incubate at room temperature with shaking at 100 rpm for 15 days (short-term study) or 30 days (long-term study)

- Monitor immobilization progress by periodically sampling two random PP rings for dry weight analysis

- Pack colonized rings into bio-column once stable biofilm formation is confirmed [1]

The immobilization period allows for robust biofilm development essential for maintaining microbial activity under continuous flow conditions. The extended adaptation phase enables microbial enzymes to acclimate to the target contaminants, enhancing degradation efficiency.

Bio-Column System Specifications

Table 2: Fixed-Film Bio-Column System Parameters

| Parameter | Specification | Rationale |

|---|---|---|

| Column diameter | 3 cm | Optimal for laboratory-scale operation |

| Column height | 50 cm | Sufficient bed depth for efficient degradation |

| Packing height | 30 cm | Standardized packing density |

| Packing material | Polypropylene Pall rings | High surface area for microbial attachment |

| Flow rate range | 5-15 mL/min | Tested operational range |

| Optimal flow rate | 10 mL/min | Balance between contact time and throughput |

| Empty Bed Retention Time (EBRT) | 21 minutes | Determined optimal contact time |

| Operational duration | 30 days | Demonstrated long-term stability |

The complete system consists of the bio-column unit and a synthetic wastewater feed tank with recirculation capability. The system is constructed of chemically resistant materials compatible with cyanide compounds and can be operated in either continuous or batch recirculation mode [1].

Experimental Results and Performance Data

Optimal Operational Parameters

Through systematic testing, researchers identified the optimal operational conditions for maximum degradation efficiency. The system demonstrated peak performance at a flow rate of 10 mL/min with a 21-minute Empty Bed Retention Time (EBRT). Under these conditions, the system achieved significant reduction of all target contaminants within a 12-hour treatment cycle [1].

Table 3: Contaminant Removal Efficiency Under Optimal Conditions

| Parameter | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Thiocyanate | 85.0 | 65.0 | 23.5% (within 12 hours) |

| Zinc | 0.44 | 0.21 | 52.3% (within 12 hours) |

| Cadmium | 0.044 | 0.038 | 13.6% (within 12 hours) |

| Free Cyanide | Not detected | Not detected | 100% (within 12 hours) |

Notably, free cyanide was completely eliminated within the 12-hour treatment window, demonstrating the system's exceptional capability for dealing with the most toxic cyanide form [1].

Long-Term Performance Data

The system maintained stable operation throughout a 30-day evaluation period, demonstrating its potential for continuous industrial application:

Table 4: Long-Term System Performance (30-Day Operation)

| Parameter | Residual Concentration (mg/L) | Overall Removal Efficiency (%) | Regulatory Limit (mg/L) |

|---|---|---|---|

| Thiocyanate | 29.96 | >50% | Not defined |

| Cyanide | 0.16 | >50% | 0.2 |

| Zinc | 0.204 | >50% | 5.0 |

| Cadmium | 0.085 | <50% | 0.03 |